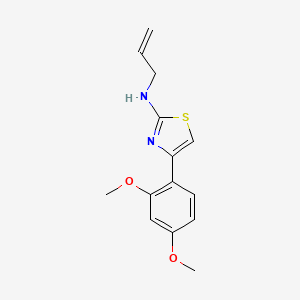
4-(2,4-dimethoxyphenyl)-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-Dimetoxi fenil)-N-(prop-2-en-1-il)-1,3-tiazol-2-amina es un compuesto orgánico sintético caracterizado por la presencia de un anillo de tiazol, un grupo dimetoxi fenil y un sustituyente prop-2-en-1-il
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-(2,4-dimetoxi fenil)-N-(prop-2-en-1-il)-1,3-tiazol-2-amina generalmente involucra los siguientes pasos:
Formación del anillo de tiazol: El anillo de tiazol se puede sintetizar mediante la síntesis de tiazol de Hantzsch, que involucra la condensación de α-halocetonas con tiourea en condiciones básicas.
Introducción del grupo dimetoxi fenil: El grupo dimetoxi fenil se puede introducir a través de una reacción de sustitución aromática nucleofílica, donde un nucleófilo adecuado ataca a un derivado de dimetoxi benceno halogenado.
Alquilación: El paso final involucra la alquilación del derivado de tiazol con un haluro de alilo para introducir el grupo prop-2-en-1-il.
Métodos de producción industrial
La producción industrial de este compuesto probablemente seguiría rutas sintéticas similares pero a mayor escala, utilizando reactores de flujo continuo para optimizar las condiciones de reacción y mejorar el rendimiento. Las consideraciones clave incluirían la disponibilidad de materias primas, la eficiencia de la reacción y la gestión de residuos.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo alilo, lo que lleva a la formación de epóxidos u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden dirigirse al anillo de tiazol o al grupo alilo, potencialmente produciendo derivados saturados.
Sustitución: El grupo dimetoxi fenil puede participar en reacciones de sustitución aromática electrofílica, lo que permite una mayor funcionalización.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen ácido m-cloroperbenzoico (m-CPBA) para la epoxidación.
Reducción: La hidrogenación utilizando paladio sobre carbono (Pd / C) como catalizador es típica para reducir los dobles enlaces.
Sustitución: La sustitución aromática electrofílica puede verse facilitada por reactivos como el bromo o el ácido nítrico en condiciones ácidas.
Productos principales
Oxidación: Epóxidos o derivados hidroxilados.
Reducción: Derivados de tiazol saturados.
Sustitución: Derivados de dimetoxi fenil halogenados o nitrados.
Aplicaciones Científicas De Investigación
Química
En química, 4-(2,4-dimetoxi fenil)-N-(prop-2-en-1-il)-1,3-tiazol-2-amina se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite diversas modificaciones químicas, lo que la convierte en valiosa en el desarrollo de nuevos materiales y catalizadores.
Biología
En la investigación biológica, este compuesto puede investigarse por su posible actividad biológica. La presencia del anillo de tiazol, un farmacóforo común, sugiere posibles aplicaciones en el descubrimiento de fármacos, particularmente como agente antimicrobiano o anticancerígeno.
Medicina
Medicinalmente, los derivados de este compuesto podrían explorarse para aplicaciones terapéuticas. Las características estructurales del compuesto permiten interacciones con varios objetivos biológicos, lo que potencialmente lleva al desarrollo de nuevos fármacos.
Industria
En la industria, este compuesto podría usarse en la síntesis de productos químicos especiales o como intermedio en la producción de productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de 4-(2,4-dimetoxi fenil)-N-(prop-2-en-1-il)-1,3-tiazol-2-amina dependería de su aplicación específica. En un contexto biológico, podría interactuar con enzimas o receptores, modulando su actividad. El anillo de tiazol podría participar en enlaces de hidrógeno o interacciones π-π con objetivos biológicos, mientras que el grupo dimetoxi fenil podría mejorar la afinidad de unión a través de interacciones hidrofóbicas.
Comparación Con Compuestos Similares
Compuestos similares
4-(2,4-Dimetoxi fenil)-1,3-tiazol-2-amina: Carece del grupo prop-2-en-1-il, lo que podría alterar su reactividad y actividad biológica.
4-(2,4-Dimetoxi fenil)-N-metil-1,3-tiazol-2-amina: Contiene un grupo metilo en lugar del grupo prop-2-en-1-il, lo que puede afectar sus propiedades químicas y aplicaciones.
4-(2,4-Dimetoxi fenil)-N-etil-1,3-tiazol-2-amina: Estructura similar con un grupo etilo, ofreciendo una comparación en términos de efectos estéricos y electrónicos.
Unicidad
La presencia del grupo prop-2-en-1-il en 4-(2,4-dimetoxi fenil)-N-(prop-2-en-1-il)-1,3-tiazol-2-amina lo distingue de otros compuestos similares, potencialmente mejorando su reactividad y brindando oportunidades únicas para una mayor funcionalización. Esta característica estructural también puede influir en su actividad biológica, lo que lo convierte en un compuesto de interés para futuras investigaciones y desarrollo.
Propiedades
Fórmula molecular |
C14H16N2O2S |
|---|---|
Peso molecular |
276.36 g/mol |
Nombre IUPAC |
4-(2,4-dimethoxyphenyl)-N-prop-2-enyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C14H16N2O2S/c1-4-7-15-14-16-12(9-19-14)11-6-5-10(17-2)8-13(11)18-3/h4-6,8-9H,1,7H2,2-3H3,(H,15,16) |
Clave InChI |
QHWWLIXAJPGTIU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C2=CSC(=N2)NCC=C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl {[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B11619932.png)
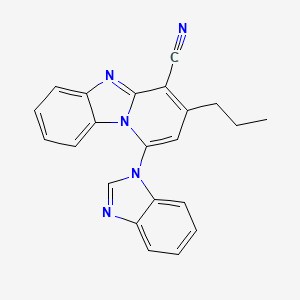
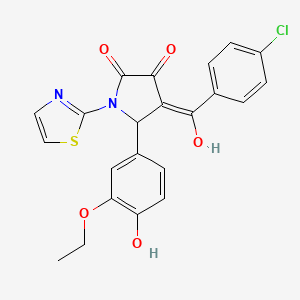
![N-(furan-2-ylmethyl)-6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11619941.png)
![ethyl 1-(4-acetylphenyl)-4-[(4-acetylphenyl)amino]-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B11619945.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11619954.png)
![2-{[3-cyano-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11619960.png)
![methyl 4-(3-chloro-5-ethoxy-4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11619969.png)
![N'-[(E)-(4-oxo-2-{[3-(trifluoromethyl)phenyl]amino}-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]benzohydrazide](/img/structure/B11619973.png)
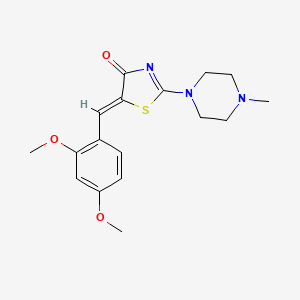
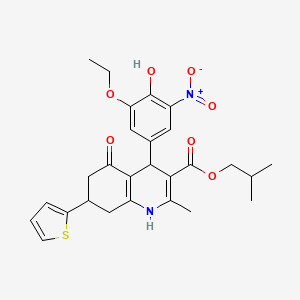
![3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methoxyethyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11620002.png)
![3-(4-fluorophenyl)-4-(2-nitrophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11620014.png)
![6-imino-13-methyl-N-(2-morpholin-4-ylethyl)-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11620019.png)
